Cyclic vs. Linear Peptide Affinity Enhancement via CINA Click Macrocyclization
When 2-cyanoisonicotinamide (CINA) is employed as the cyclization linker for peptides targeting the Zika virus NS2B-NS3 protease, the resulting macrocyclic peptide exhibits a 78-fold higher binding affinity compared to its linear peptide precursor. The most active cyclic peptide, synthesized using the CINA click chemistry with a short cyclization linker, demonstrated a Ki of 0.64 μM [1]. This represents a substantial affinity gain driven exclusively by the macrocyclization conferred by the CINA moiety.
| Evidence Dimension | Binding affinity (Ki) for Zika virus NS2B-NS3 protease |
|---|---|
| Target Compound Data | Cyclic peptide with CINA linker: Ki = 0.64 μM |
| Comparator Or Baseline | Linear peptide analogue (non-cyclized): Ki = 49.9 μM (calculated from 78-fold difference) |
| Quantified Difference | 78-fold higher affinity |
| Conditions | In vitro enzymatic assay using recombinant Zika virus NS2B-NS3 protease; substrate: Bz-Nle-Lys-Lys-Arg-AMC |
Why This Matters
The 78-fold affinity gain demonstrates that 2-cyanoisonicotinamide is not merely a passive linker but a critical structural element that confers functional activity, making it essential for generating potent cyclic peptide inhibitors.
- [1] Patil NA, Quek JP, Schroeder B, Morewood R, Rademann J, Luo D, Nitsche C. 2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease. ACS Med Chem Lett. 2021;12(5):732-737. doi:10.1021/acsmedchemlett.0c00657. View Source
